Cas no 1260809-61-7 (5,5-difluoro-octahydrocyclopenta[b]pyrrole)
5,5-difluoro-octahydrocyclopenta[b]pyrrole Chemical and Physical Properties
Names and Identifiers
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- 5,5-Difluorooctahydrocyclopenta[b]pyrrole
- 5,5-difluoro-octahydrocyclopenta[b]pyrrole
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- Inchi: 1S/C7H11F2N/c8-7(9)3-5-1-2-10-6(5)4-7/h5-6,10H,1-4H2
- InChI Key: AFITTYRTSZRIPM-UHFFFAOYSA-N
- SMILES: FC1(CC2C(CCN2)C1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 147
- XLogP3: 1.4
- Topological Polar Surface Area: 12
5,5-difluoro-octahydrocyclopenta[b]pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-100MG |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 100MG |
¥ 1,603.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-250MG |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 250MG |
¥ 2,560.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-500MG |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 500MG |
¥ 4,270.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-1G |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 1g |
¥ 6,402.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-5G |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 5g |
¥ 19,206.00 | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00783537-1g |
5,5-Difluorooctahydrocyclopenta[b]pyrrole |
1260809-61-7 | 98% | 1g |
¥6402.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-100mg |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 100mg |
¥1604.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-250mg |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 250mg |
¥2561.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-500mg |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 500mg |
¥4269.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18171-1g |
5,5-difluoro-octahydrocyclopenta[b]pyrrole |
1260809-61-7 | 95% | 1g |
¥6402.0 | 2024-04-25 |
5,5-difluoro-octahydrocyclopenta[b]pyrrole Suppliers
5,5-difluoro-octahydrocyclopenta[b]pyrrole Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5,5-difluoro-octahydrocyclopenta[b]pyrrole
Comprehensive Overview of 5,5-Difluoro-Octahydrocyclopenta[b]Pyrrole (CAS No. 1260809-61-7)
5,5-Difluoro-octahydrocyclopenta[b]pyrrole (CAS No. 1260809-61-7) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of two fluorine atoms at the 5-position of the octahydrocyclopenta[b]pyrrole scaffold enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its applications in the development of small-molecule inhibitors and bioactive probes, particularly in targeting enzymes and receptors involved in inflammatory and neurological disorders.
The compound's molecular framework combines a saturated cyclopentane ring fused with a pyrrole moiety, offering a rigid yet flexible platform for chemical modifications. This structural versatility aligns with current trends in fragment-based drug design, where researchers prioritize scaffolds that balance lipophilicity and polarity. Recent studies highlight its potential in kinase inhibition, with particular interest in JAK/STAT pathway modulators—a hot topic in autoimmune disease therapeutics. The difluoro substitution further optimizes its electronic properties, a feature often searched by chemists investigating halogen bonding interactions in drug-receptor binding.
From a synthetic chemistry perspective, CAS No. 1260809-61-7 is frequently discussed in forums focusing on stereoselective fluorination techniques. Its synthesis typically involves catalytic hydrogenation of precursor pyrroles followed by electrophilic fluorination, a process optimized for minimal byproduct formation. Analytical data from NMR and LC-MS studies confirm its high purity (>98%), a critical factor for regulatory submissions in preclinical development. The compound's logP and pKa values, often queried in computational chemistry databases, suggest favorable membrane permeability—a key consideration for CNS-penetrant drugs.
In the context of green chemistry, 5,5-difluoro-octahydrocyclopenta[b]pyrrole has been evaluated for sustainable production methods. Recent patents disclose solvent-free cyclization protocols using biocatalysts, addressing industry demands for eco-friendly synthesis. This aligns with Google Trends data showing rising searches for "fluorinated compounds in green chemistry" and "catalytic C-F bond formation." Additionally, its stability under accelerated degradation conditions (40°C/75% RH) makes it suitable for tropical climate formulations—a frequent concern in emerging market pharmaceutical manufacturing.
The compound's crystallographic data (CCDC-deposited) reveals a twisted bicyclic conformation with fluorine atoms adopting axial positions, a feature exploited in conformational restriction strategies for GPCR-targeted drugs. This structural insight is highly cited in medicinal chemistry publications, particularly those discussing allosteric modulator design. Furthermore, its protease resistance profile—validated in plasma stability assays—positions it as a promising candidate for oral peptide mimetics, a trending niche in diabetes and obesity therapeutics.
Emerging applications include its use as a chiral auxiliary in asymmetric synthesis, leveraging the stereogenic centers induced by fluorination. This addresses the pharmaceutical industry's growing need for enantiopure intermediates, as reflected in PubMed search analytics. Safety assessments (AMES test, hERG assay) indicate no genotoxicity or cardiotoxicity liabilities—a crucial data point for researchers filtering compounds in hit-to-lead optimization workflows.
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